molecular formula C14H12OS B2980733 2-(Benzylsulfanyl)benzaldehyde CAS No. 24852-71-9

2-(Benzylsulfanyl)benzaldehyde

Cat. No. B2980733
CAS RN: 24852-71-9
M. Wt: 228.31
InChI Key: SWVKTJBDZNJLDT-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C14H12OS and a molecular weight of 228.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfanyl)benzaldehyde consists of a benzene ring attached to a formyl group (aldehyde) and a benzylsulfanyl group . The exact structure can be found in various chemical databases .

Scientific Research Applications

Catalysis and Synthesis

2-(Benzylsulfanyl)benzaldehyde is closely related to benzaldehyde, an important chemical in various industries. Research shows that benzaldehyde and its derivatives are crucial in the development of catalysts and synthesis processes. For instance, Sharma et al. (2012) explored the oxidative properties of mesoporous Ti-SBA-15 treated with chlorosulfonic acid, enhancing the conversion of benzyl alcohol to benzaldehyde (Sharma, Soni, & Dalai, 2012). Similarly, Boga et al. (2014) reported a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation (Boga, Alhassan, & Hesk, 2014).

Industrial Applications

Benzaldehyde derivatives find extensive applications in industries such as food, cosmetics, and pharmaceuticals. Iraqui et al. (2020) described the use of NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating their industrial applicability (Iraqui, Kashyap, & Rashid, 2020). Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, highlighting its significant role in the flavor industry (Craig & Daugulis, 2013).

Photocatalytic Systems

The role of benzaldehyde derivatives in photocatalytic systems is also noteworthy. Marotta et al. (2011) investigated the selective oxidation of benzyl alcohol to benzaldehyde in water using a TiO2/Cu(II)/UV solar system, underscoring the environmental significance of these processes (Marotta et al., 2011).

Educational Applications

Furthermore, benzaldehyde derivatives are used in educational settings to demonstrate green chemistry principles. Verdía et al. (2017) described an undergraduate project involving the synthesis of 3-(methoxycarbonyl)coumarin, using benzaldehyde in a Knoevenagel condensation reaction (Verdía, Santamarta, & Tojo, 2017).

Environmental Impact

The environmental impact of benzaldehyde derivatives is also a subject of study. Sankar et al. (2014) explored the paradox of benzaldehyde oxidation, providing insights into its stability and reactivity, which are essential for environmental and industrial applications (Sankar et al., 2014).

Mechanism of Action

Target of Action

2-(Benzylsulfanyl)benzaldehyde primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to effective inhibition of fungal growth . The compound has been tested against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .

Mode of Action

The compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox-active compounds . Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

In the context of biochemical pathways, benzaldehyde, a key active compound of styrax, is synthesized via the β-oxidative pathway in peroxisomes . Another pathway involves the enzymatic production of benzaldehyde from l-phenylalanine using four enzymes: l-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) .

Result of Action

The result of the action of 2-(Benzylsulfanyl)benzaldehyde is the effective inhibition of fungal growth . It possesses antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents . Chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .

Action Environment

The action environment of 2-(Benzylsulfanyl)benzaldehyde is likely to influence its action, efficacy, and stability. It’s worth noting that many organic compounds, including Schiff bases, have gained significant attention due to their remarkable synthesis methods, diverse properties, and wide-ranging applications . These factors could potentially influence the action of 2-(Benzylsulfanyl)benzaldehyde.

properties

IUPAC Name

2-benzylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVKTJBDZNJLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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